In-Depth Technical Guide: Physicochemical Profiling and Analytical Quantification of Fluvoxamine Acid
In-Depth Technical Guide: Physicochemical Profiling and Analytical Quantification of Fluvoxamine Acid
Executive Summary
Fluvoxamine is a potent selective serotonin reuptake inhibitor (SSRI) widely utilized in the clinical management of obsessive-compulsive disorder (OCD) and major depressive disorder. While the parent drug is pharmacologically active, it undergoes extensive hepatic biotransformation before excretion. The primary, pharmacologically inactive terminal metabolite is (also referred to as fluvoxamino acid)[1].
For researchers, drug development professionals, and pharmacokineticists, understanding the structural properties, metabolic pathways, and analytical quantification of fluvoxamine acid is critical. Variations in its formation rate serve as a direct biomarker for patient-specific metabolic phenotypes, directly influencing therapeutic drug monitoring (TDM) and personalized dosing regimens.
Molecular Architecture and Physicochemical Properties
Fluvoxamine acid is formed via the oxidative cleavage of the parent molecule's aliphatic methoxy group, replacing it with a terminal carboxylic acid. This structural shift significantly increases the molecule's polarity, facilitating rapid renal excretion.
Below is a consolidated physicochemical profile of fluvoxamine acid based on validated and data[1][2]:
| Property | Technical Specification |
| Common Name | Fluvoxamine acid / Fluvoxamino acid |
| IUPAC Name | (5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
| Molecular Formula | C₁₄H₁₇F₃N₂O₃ |
| Molecular Weight | 318.29 g/mol |
| Exact Mass | 318.1191 Da |
| CAS Registry Number | 88699-91-6 / 84692-89-7 |
| SMILES String | NCCO\N=C(/CCCC(=O)O)\c1ccc(cc1)C(F)(F)F |
Hepatic Biotransformation Pathway
The in vivo generation of fluvoxamine acid is a sequential, two-step oxidative process localized primarily in human liver microsomes and cytosol.
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First-Step Oxidation (CYP2D6): The parent drug fluvoxamine undergoes initial oxidation mediated almost exclusively by the cytochrome P450 enzyme , yielding an intermediate known as fluvoxamino alcohol[3].
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Second-Step Oxidation (Alcohol Dehydrogenase): The intermediate alcohol is subsequently oxidized by cytosolic alcohol dehydrogenase (ADH) into the terminal carboxylic acid, fluvoxamine acid[3][4].
Mechanistic Causality & Clinical Relevance: Why is this pathway critical for researchers? CYP2D6 is a highly polymorphic enzyme. Patients who are classified as "poor metabolizers" lack sufficient CYP2D6 activity, which creates a metabolic bottleneck. This prevents the formation of fluvoxamino alcohol, subsequently halting the production of fluvoxamine acid. Consequently, these patients experience prolonged plasma exposure to the active parent drug, increasing the risk of dose-dependent adverse effects[3][5].
Two-step hepatic biotransformation of fluvoxamine to fluvoxamino acid.
Analytical Methodology: HPLC-UV Detection Protocol
Step-by-Step Experimental Workflow
Step 1: Plasma Preparation & Internal Standardization
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Action: Spike 1.5 mL of human plasma with a known concentration of an internal standard (e.g., moperone).
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Causality: Incorporating an internal standard establishes a self-validating baseline. It mathematically corrects for unavoidable variations in extraction efficiency and injection volume, ensuring the trustworthiness of the final quantitative readout[6].
Step 2: Analyte Extraction
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Action: Perform sample cleanup using a C18 bonded-solid phase extraction (SPE) cartridge, or alternatively, a chloroform-toluene (15:85, v/v) liquid-liquid extraction[6][7].
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Causality: Direct injection of raw plasma rapidly fouls analytical columns due to protein precipitation. Extraction isolates the lipophilic parent drug and its acidic metabolite from proteinaceous matrix components, maximizing the signal-to-noise ratio and extending column lifespan.
Step 3: Reversed-Phase Chromatographic Separation
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Action: Inject the reconstituted extract onto a C18 or C4 reversed-phase analytical column. Utilize an isocratic mobile phase consisting of phosphate buffer (0.02 M, pH 4.6), acetonitrile, and perchloric acid (60%) in a 62.4:37.5:0.1 (v/v/v) ratio at a flow rate of 0.6 mL/min[7].
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Causality: The precise pH of 4.6 is critical. It maintains fluvoxamine acid in a partially protonated state, ensuring predictable, tight retention on the hydrophobic stationary phase and preventing chromatographic peak tailing[7].
Step 4: Ultraviolet (UV) Detection
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Action: Monitor the column eluent using a UV detector set strictly to 254 nm[6][7].
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Causality: The shared trifluoromethylphenyl chromophore in both the parent molecule and the metabolite exhibits peak absorption at 254 nm. This specific wavelength selection enables a highly sensitive Limit of Quantification (LOQ) of ~0.9 ng/mL for fluvoxamine acid[7].
HPLC-UV analytical workflow for the quantification of fluvoxamine acid in human plasma.
Conclusion
Fluvoxamine acid (C₁₄H₁₇F₃N₂O₃, MW: 318.29 g/mol ) is the definitive biomarker for fluvoxamine metabolism. By leveraging its specific physicochemical properties—namely its acidic nature and strong UV absorbance—researchers can deploy targeted HPLC-UV workflows to accurately map its pharmacokinetic clearance. Understanding the CYP2D6/ADH-driven causality behind its formation empowers drug development professionals to better model drug-drug interactions and patient-specific metabolic variations.
References
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PubChem : (deltaE)-delta-((2-Aminoethoxy)imino)-4-(trifluoromethyl)benzenepentanoic acid (CID 46781630). National Institutes of Health (NIH).[Link]
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Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine . PubMed / NIH.[Link]
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Determination of fluvoxamine and its metabolite fluvoxamino acid by liquid-liquid extraction and column-switching high-performance liquid chromatography . PubMed / NIH.[Link]
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NCATS Inxight Drugs: FLUVOXAMINE ACID . National Center for Advancing Translational Sciences.[Link]
Sources
- 1. (deltaE)-delta-((2-Aminoethoxy)imino)-4-(trifluoromethyl)benzenepentanoic acid | C14H17F3N2O3 | CID 46781630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLUVOXAMINE ACID [drugs.ncats.io]
- 5. researchgate.net [researchgate.net]
- 6. High-Performance Liquid Chromatographic Determination of Fluvoxamine and Fluvoxamino Acid in Human Plasma [jstage.jst.go.jp]
- 7. Determination of fluvoxamine and its metabolite fluvoxamino acid by liquid-liquid extraction and column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
